
2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid is a compound that features a piperidine ring substituted with a cyclopropyl group and a fluoroacetic acid moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 4-piperidone, followed by fluorination and subsequent carboxylation to introduce the fluoroacetic acid group .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, often utilizing catalysts to enhance yield and selectivity. The use of heterogeneous cobalt catalysts based on titanium nanoparticles and melamine has been reported to facilitate acid-free hydrogenation with good yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroacetic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Cyclopropylamine: A cyclopropyl-substituted amine.
Fluoroacetic Acid: A fluorinated carboxylic acid.
Uniqueness
2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid is unique due to its combination of a piperidine ring, cyclopropyl group, and fluoroacetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C10H16FNO2 |
|---|---|
Poids moléculaire |
201.24 g/mol |
Nom IUPAC |
2-(1-cyclopropylpiperidin-4-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H16FNO2/c11-9(10(13)14)7-3-5-12(6-4-7)8-1-2-8/h7-9H,1-6H2,(H,13,14) |
Clé InChI |
QQVALEBTZLCAGC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CCC(CC2)C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


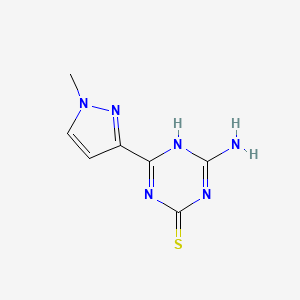

![5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde](/img/structure/B13162355.png)
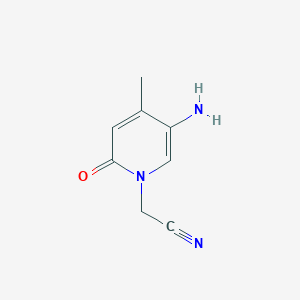
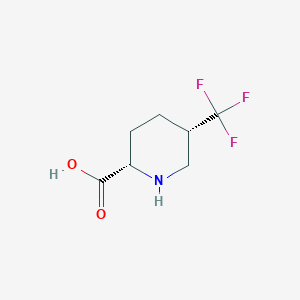
![3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13162371.png)
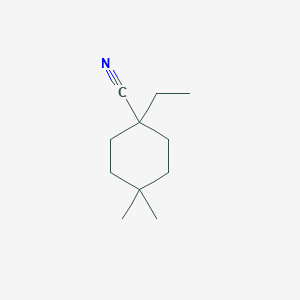
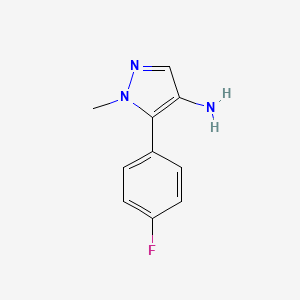


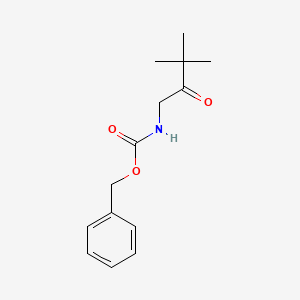
![3-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13162392.png)
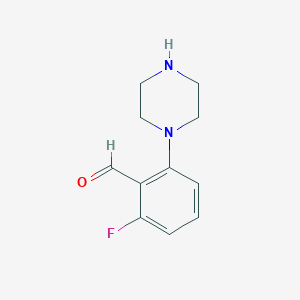
![1-[1-(Aminomethyl)-2-methylcyclopentyl]ethan-1-ol](/img/structure/B13162405.png)
